Product packaging for O-(2-ethoxyethyl)hydroxylamine(Cat. No.:CAS No. 54149-41-6)

O-(2-ethoxyethyl)hydroxylamine

Cat. No.: B3143993
CAS No.: 54149-41-6
M. Wt: 105.14 g/mol
InChI Key: BATOBWCJYQFPTK-UHFFFAOYSA-N
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Description

O-(2-ethoxyethyl)hydroxylamine is an organic compound with the molecular formula C4H11NO2 and a molar mass of approximately 105.14 g/mol . This reagent belongs to the class of hydroxylamines, which are characterized by a NH2OH functional group and are widely used in synthetic chemistry for their nucleophilic properties . A primary research application of this compound is in chemoselective ligation strategies, such as the α-ketoacid-hydroxylamine ligation , which is a valuable tool for the synthetic production of peptides and proteins . In this context, it facilitates the formation of stable linkages with ketoacid functionalities, enabling the convergent synthesis of complex biomolecules that are difficult to produce using standard step-by-step solid-phase synthesis alone . More broadly, hydroxylamines readily undergo condensation reactions with aldehydes and ketones to form oximes , which are stable functional groups useful for bioconjugation, chemical probe development, and polymer chemistry . The ethoxyethyl chain in its structure may influence its solubility and reactivity profile. This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is strictly prohibited from personal, household, domestic, or any other non-research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B3143993 O-(2-ethoxyethyl)hydroxylamine CAS No. 54149-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-ethoxyethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOBWCJYQFPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306118
Record name O-(2-Ethoxyethyl)hydroxylamine
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Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-41-6
Record name O-(2-Ethoxyethyl)hydroxylamine
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Record name O-(2-Ethoxyethyl)hydroxylamine
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Record name O-(2-ethoxyethyl)hydroxylamine
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Advanced Synthetic Methodologies for O 2 Ethoxyethyl Hydroxylamine and Analogues

Conventional and Optimized Preparative Routes

Conventional methods for the synthesis of O-substituted hydroxylamines typically involve the nucleophilic substitution of a suitable leaving group by a hydroxylamine (B1172632) derivative. These routes have been optimized over time to improve yields and substrate scope.

Alkylation Strategies for O-Substituted Hydroxylamines

Another approach utilizes the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by deprotection of the aminooxy group. organic-chemistry.org This method is presented as a viable alternative to the well-established Mitsunobu reaction. organic-chemistry.org Palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates has also been reported, offering a pathway to linear hydroxylamines. organic-chemistry.org The choice of catalyst is crucial, as iridium-catalyzed reactions can lead to branched isomers. organic-chemistry.org

Challenges in alkylation chemistry include the potential for overalkylation, especially when using strong electrophiles. nih.gov Selective mono-alkylation of O-monosubstituted hydroxylamines can be difficult due to competing dialkylation. nih.gov

Table 1: Comparison of Selected Alkylation Strategies for O-Substituted Hydroxylamines

MethodReagentsKey FeaturesRef.
N-Protected Hydroxylamine Alkylationtert-butyl N-hydroxycarbamate, alcohol mesylates, DBU, HClTwo-step process with good overall yields. organic-chemistry.org
Imidate AlkylationEthyl N-hydroxyacetimidate, methanesulfonatesAlternative to Mitsunobu reaction. organic-chemistry.org
Palladium-Catalyzed Allylic AlkylationAllylic carbonates, Pd catalystForms linear O-allylic hydroxylamines. organic-chemistry.org

N-Hydroxyphthalimide-Mediated Synthesis Pathways

N-Hydroxyphthalimide (NHPI) is a versatile reagent in the synthesis of O-substituted hydroxylamines. One established method is the Mitsunobu reaction, where NHPI is reacted with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate to form the N-alkoxyphthalimide, which is then cleaved to the corresponding hydroxylamine. google.com

Alternatively, NHPI can be deprotonated to form a nucleophile that reacts with alkylating agents. A patented method describes the reaction of N-hydroxy cyclic imides with sulfonate esters in the presence of a base to produce the alkylated product. google.com The subsequent hydrazinolysis of the N-alkoxyphthalimide yields the desired O-alkyl hydroxylamine. google.com

Furthermore, N-hydroxyphthalimide and N-hydroxysuccinimide can be arylated with diaryliodonium salts, followed by a mild, hydrazine-free hydrolysis to produce aryloxyamines. organic-chemistry.org These pathways offer reliable routes to O-substituted hydroxylamines with broad substrate scope.

Table 2: N-Hydroxyphthalimide-Based Synthetic Routes

Reaction TypeKey ReagentsIntermediate ProductFinal ProductRef.
Mitsunobu ReactionN-Hydroxyphthalimide, alcohol, phosphine, azodicarboxylateN-AlkoxyphthalimideO-Alkyl hydroxylamine google.com
Alkylation of NHPI anionN-Hydroxy cyclic imide, sulfonate ester, baseAlkylated N-hydroxy cyclic imideO-Alkyl hydroxylamine google.com
ArylationN-Hydroxyphthalimide, diaryliodonium saltN-AryloxyimideO-Aryl hydroxylamine organic-chemistry.org

Sustainable and Emerging Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. This includes the application of green chemistry principles and the use of alternative energy sources to drive chemical reactions.

Green Chemistry Principles in O-(2-ethoxyethyl)hydroxylamine Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. nih.gov In the context of this compound synthesis, these principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For example, choosing a synthetic route with high atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key consideration. frontiersin.org The use of renewable feedstocks and safer solvents also aligns with green chemistry goals. nih.govfrontiersin.org

One approach to greener synthesis is the use of plant extracts or other biological materials as catalysts or reaction media. frontiersin.org While not yet specifically reported for this compound, this strategy is gaining traction in the synthesis of various nanoparticles and organic compounds. frontiersin.org

Microwave and Ultrasound Irradiation Enhanced Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. tue.nlresearchgate.net The rapid, non-contact heating of reaction mixtures can lead to significant enhancements in efficiency. tue.nl While specific examples for the synthesis of this compound are not prevalent, microwave irradiation has been successfully applied to the synthesis of related compounds, such as 3-hydroxy-2-oxindoles and various heterocyclic systems, often with dramatically reduced reaction times. eurjchem.comnih.gov For instance, some reactions that take hours under conventional heating can be completed in minutes with microwave assistance. eurjchem.com

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. ekb.eg The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, leading to accelerated chemical transformations. ekb.eg Ultrasound has been effectively used in O-alkylation reactions of heterocyclic compounds, significantly reducing reaction times compared to conventional methods. mdpi.com For example, an ultrasound-assisted O-alkylation of a quinoline (B57606) derivative was completed in 15 minutes, whereas the conventional method required 18 hours. mdpi.com The use of ultrasound has also been reported in the synthesis of isoxazole (B147169) derivatives in a one-pot, three-component reaction. rsc.org

Table 3: Comparison of Conventional and Alternative Energy Sources in Synthesis

Energy SourceTypical Reaction TimeKey AdvantagesExample ApplicationRef.
Conventional HeatingHours to DaysWell-established, predictableO-alkylation of quinoline mdpi.com
Microwave IrradiationSeconds to MinutesRapid heating, increased reaction rates, improved yieldsSynthesis of 3-hydroxy-2-oxindoles nih.gov
Ultrasound IrradiationMinutesReduced reaction times, high yields and purity, milder conditionsO-alkylation of quinoline mdpi.com
Electrosynthesis and Electrocatalytic Conversions

Electrosynthesis offers a sustainable alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often under mild conditions and with high selectivity. acs.org A significant area of research is the electrochemical synthesis of hydroxylamine itself, a key precursor for O-substituted derivatives. orgsyn.org This can be achieved through the electrolytic reduction of nitric acid. orgsyn.org

The use of mediators in electrosynthesis can further enhance efficiency and selectivity. N-hydroxyphthalimide (NHPI) can be used as a mediator in the functionalization of C-H bonds. youtube.com The anodically generated aminoxyl radical of NHPI can abstract a hydrogen atom, initiating a reaction cascade. youtube.com While direct electrosynthesis of O-substituted hydroxylamines is still an emerging field, the electrochemical generation of key intermediates like hydroxylamine and the use of electrocatalytic systems hold great promise for the development of greener synthetic routes. Titanium-mediated electrosynthesis has also been explored for the reduction of various nitrogen-containing functional groups, including hydroxylamines. acs.org

Reactivity and Reaction Mechanisms of O 2 Ethoxyethyl Hydroxylamine

Chemical Transformations Involving the O-(2-ethoxyethyl)hydroxylamine Moiety

This compound exhibits versatile reactivity, primarily centered around its nucleophilic nitrogen atom and its ability to engage in condensation reactions. These characteristics allow it to participate in the formation of various derivatives and addition products.

Formation of Oxime Derivatives

A key reaction of this compound is its condensation with aldehydes and ketones to yield O-substituted oximes, also known as oxime ethers. jocpr.comwikipedia.org This reaction involves the nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. numberanalytics.comchemtube3d.com The resulting products are O-(2-ethoxyethyl)oximes.

The general reaction can be represented as: R-C(=O)-R' + H₂N-O-CH₂CH₂OCH₂CH₃ → R-C(=N-O-CH₂CH₂OCH₂CH₃)-R' + H₂O (where R and R' can be hydrogen, alkyl, or aryl groups)

This transformation is a widely utilized method for the synthesis of oxime ethers, which are significant in various fields of chemistry. jocpr.comresearchgate.netnih.gov The reaction conditions can be varied, often employing a base like pyridine (B92270) or potassium carbonate to facilitate the reaction. jocpr.comrsc.org One-pot synthesis methods have been developed where the aldehyde or ketone, hydroxylamine (B1172632) hydrochloride, and an alkylating agent are reacted in the presence of a base to directly yield the oxime ether. jocpr.comresearchgate.net

The formation of oxime ethers can lead to stereoisomers (E/Z isomers) if the substituents on the carbonyl compound are different. numberanalytics.comdoubtnut.com The E isomer is generally the more stable and predominant form. numberanalytics.com

Nucleophilic Reactivity in Condensation and Addition Processes

The nucleophilic character of the nitrogen atom in this compound drives its participation in various condensation and addition reactions. jocpr.comic.ac.uk

Condensation Reactions: Beyond the formation of oximes with simple aldehydes and ketones, this compound can react with other carbonyl-containing compounds. For instance, it can undergo condensation with α,β-unsaturated carbonyl compounds. jocpr.comresearchgate.net These reactions are fundamental in building more complex molecular structures. The process is analogous to the formation of simple oximes, involving nucleophilic attack at the carbonyl carbon followed by dehydration. stackexchange.comresearchgate.net

Addition Processes (Michael Addition): this compound, as a nitrogen nucleophile, can participate in conjugate addition reactions, specifically Michael additions, with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophilic nitrogen attacks the β-carbon of the unsaturated system. masterorganicchemistry.comlibretexts.org

The general scheme for the Michael addition is: H₂N-O-R'' + R-CH=CH-C(=O)-R' → R-CH(NH-O-R'')-CH₂-C(=O)-R' (where R'' is the 2-ethoxyethyl group)

This reaction leads to the formation of a new carbon-nitrogen bond at the β-position of the original acceptor, yielding a β-amino carbonyl compound derivative. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base to generate the nucleophile. wikipedia.org The resulting adducts are valuable intermediates in organic synthesis. libretexts.org

Detailed Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This section delves into the kinetic aspects, intermediate species, and the role of catalysts in these transformations.

Kinetic Analysis and Rate-Determining Steps

The kinetics of oxime formation, a primary reaction of this compound, have been studied extensively for analogous hydroxylamines. The reaction rate is influenced by factors such as pH, reactant concentrations, and the presence of catalysts. numberanalytics.com

For the reaction of hydroxylamines with carbonyl compounds, the rate-determining step can vary depending on the reaction conditions, particularly the pH. saskoer.ca

Nucleophilic Addition: The initial attack of the hydroxylamine nitrogen on the carbonyl carbon to form a tetrahedral intermediate is often a key step. chemtube3d.comsaskoer.ca

Dehydration: The subsequent elimination of water from the tetrahedral intermediate to form the final oxime product can also be rate-limiting. numberanalytics.com

Table 1: Factors Influencing Reaction Rates

Factor Influence on Reaction Rate
pH The reaction is typically acid-catalyzed. Optimal pH is required as high acidity can protonate the hydroxylamine, reducing its nucleophilicity, while low acidity may not sufficiently activate the carbonyl group. numberanalytics.com
Reactant Concentration The rate is dependent on the concentrations of both the carbonyl compound and this compound. numberanalytics.com
Catalyst Concentration The concentration of the acid or base catalyst directly affects the rate. numberanalytics.com

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. numberanalytics.com |

Identification of Reaction Intermediates

The mechanism of oxime formation from this compound and a carbonyl compound proceeds through a key tetrahedral intermediate, often referred to as a carbinolamine. ic.ac.uknih.gov

Reaction Pathway and Intermediates:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton transfer then occurs to neutralize the charges, leading to the formation of the neutral carbinolamine intermediate (an N-alkoxy-N-alkyl-aminomethanol derivative).

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group in the carbinolamine is then protonated (often by an acid catalyst).

Elimination of Water: Finally, the lone pair of electrons on the nitrogen assists in the elimination of a water molecule, leading to the formation of the protonated oxime.

Deprotonation: Deprotonation of the resulting species yields the final oxime ether product.

The carbinolamine intermediate is a crucial species in this pathway. nih.gov While often transient and not isolated, its existence is supported by mechanistic studies of analogous reactions. ic.ac.uknih.gov In some related systems, such intermediates have been detected or trapped. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a significant role in the reactions of this compound, particularly in the formation of oxime ethers. Both acid and base catalysis can be employed to accelerate these reactions, and they influence the reaction mechanism. numberanalytics.comresearchgate.net

Acid Catalysis: Acid catalysts, such as hydrochloric acid (HCl) or trifluoroacetic acid, are commonly used to speed up oxime formation. numberanalytics.comnih.gov The catalyst functions by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxylamine. numberanalytics.com

The acid also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water). rsc.org However, excessively acidic conditions can be detrimental as they can protonate the nitrogen of the hydroxylamine, rendering it non-nucleophilic. numberanalytics.com

Base Catalysis: Bases like pyridine or potassium carbonate can also catalyze the reaction. jocpr.comrsc.org Pyridine can act as a proton shuttle, facilitating the proton transfers required in the mechanism. numberanalytics.com Stronger bases can deprotonate the hydroxylamine, increasing its nucleophilicity, although this is less common for oxime formation. In one-pot syntheses of oxime ethers, a base is essential to neutralize the hydroxylamine hydrochloride salt and to react with the hydrogen halide formed during the alkylation of the intermediate oxime. jocpr.comresearchgate.net

Metal Catalysis: In some transformations involving hydroxylamines and their derivatives, transition metal catalysts are employed. For instance, palladium-catalyzed reactions have been used for the O-arylation of hydroxylamine equivalents. organic-chemistry.org Iridium complexes have been utilized for the catalytic transfer hydrogenation of oximes to form hydroxylamines and N-alkoxy amines. nih.gov Nickel complexes have been shown to react with hydroxylamines to form various adducts. rsc.org These catalytic systems open up different mechanistic pathways and allow for transformations that are not accessible under simple acid or base catalysis.

Exploration of Polar and Radical Reaction Pathways

The reactivity of this compound is characterized by the dual nature of its functional group, which allows for both polar and radical reaction pathways. The presence of the lone pair of electrons on the nitrogen atom dictates its nucleophilic character in polar reactions, while the N-O bond is susceptible to homolytic cleavage, initiating radical processes. The ethoxyethyl group can influence these pathways through steric and electronic effects.

Polar Reaction Pathways

In polar reactions, the nitrogen atom of this compound typically acts as a nucleophile. The lone pair of electrons on the nitrogen is available to attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is analogous to that of other O-alkylhydroxylamines and the parent molecule, hydroxylamine. wikipedia.orglibretexts.org

One of the most common polar reactions involving O-alkylhydroxylamines is their condensation with aldehydes and ketones to form oximes. In this reaction, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon. Subsequent dehydration leads to the formation of an O-(2-ethoxyethyl)oxime. This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl group.

The general mechanism for this reaction is as follows:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the oxime.

This compound can also participate in nucleophilic substitution reactions where it displaces a leaving group from an alkyl or acyl halide. The nucleophilicity of the nitrogen atom can be enhanced by using a base to deprotonate the N-H group, although this is not always necessary, especially with reactive electrophiles.

Radical Reaction Pathways

The radical chemistry of this compound is dominated by the homolytic cleavage of the N-O bond. This bond is relatively weak and can be cleaved under thermal or photochemical conditions to generate an aminyl radical (H₂N•) and an ethoxyethoxyl radical (CH₃CH₂OCH₂CH₂O•).

Once formed, these radicals can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The highly reactive aminyl and ethoxyethoxyl radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radical species.

Addition to Multiple Bonds: These radicals can add to carbon-carbon double or triple bonds, initiating polymerization or other addition reactions. nih.gov

Recombination: Two radicals can recombine to form a stable, non-radical product.

The specific pathways and products of these radical reactions are highly dependent on the reaction conditions, such as temperature, solvent, and the presence of other reactive species.

Influence of the Ethoxyethyl Group

The 2-ethoxyethyl substituent can modulate both the polar and radical reactivity of the hydroxylamine moiety.

Electronic Effects: The ether oxygen can exert an electron-withdrawing inductive effect, which might slightly decrease the nucleophilicity of the nitrogen atom in polar reactions compared to a simple O-alkylhydroxylamine.

Steric Effects: The bulk of the ethoxyethyl group can hinder the approach of the nucleophilic nitrogen to sterically crowded electrophilic centers.

Radical Stability: The presence of the ether linkage can influence the stability of the ethoxyethoxyl radical formed upon homolysis, potentially affecting the N-O bond dissociation energy.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, the following tables present representative data for analogous compounds to illustrate the principles of their reactivity.

Table 1: Representative Bond Dissociation Energies (BDEs) for N-O Bonds in Related Alkoxyamines

CompoundN-O Bond Dissociation Energy (kcal/mol)Reference
CH₃-ONH₂ (Methoxyamine)~60-70 (Estimated) wikipedia.org
TEMPO-CH₂Ph29 rsc.org
TIPNO-CH₂Ph31 rsc.org

Note: The BDE is highly dependent on the stability of the radicals formed. TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide) form very stable nitroxide radicals, hence the lower BDE values compared to simple alkoxyamines.

Table 2: Typical Reaction Conditions for Polar Reactions of O-Alkylhydroxylamines

Reaction TypeElectrophileSolventCatalyst/ConditionsProduct Type
Oxime FormationAldehyde/KetoneEthanol (B145695)/WaterMild Acid (e.g., AcOH)O-Alkyloxime
N-AlkylationAlkyl HalideDMF/AcetonitrileBase (e.g., K₂CO₃)N,O-Dialkylhydroxylamine
N-AcylationAcyl ChlorideDichloromethaneBase (e.g., Pyridine)N-Acyl-O-alkylhydroxylamine

Strategic Applications of O 2 Ethoxyethyl Hydroxylamine in Advanced Synthetic Chemistry

Role in Complex Molecule Construction

The bifunctional nature of O-(2-ethoxyethyl)hydroxylamine allows it to participate in a variety of chemical transformations, making it an important reagent for the assembly of complex organic molecules. Its nucleophilic character enables reactions with electrophiles like carbonyl compounds and alkyl halides, while the ethoxyethyl group can influence solubility, conformation, and biological activity of the final products.

This compound serves as a key starting material or intermediate in the synthesis of a wide range of heterocyclic compounds. These ring systems are fundamental cores of many pharmaceuticals and biologically active compounds.

A notable application is in the preparation of substituted piperidines and benzimidazoles. For instance, the compound is integral to the synthesis of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, a complex molecule where the 1-(2-ethoxyethyl) group is a defining feature. google.com The synthesis involves reacting an intermediate with 1-chloro-2-ethoxyethane to introduce the desired group onto the benzimidazole (B57391) nitrogen. google.com This process highlights the reagent's role in building elaborate heterocyclic frameworks.

Furthermore, derivatives like 1-(2-ethoxyethyl)piperidin-4-one (B14255354) are used as precursors to generate N-substituted 4-imino- and 4-amino-piperidines, demonstrating the utility of the ethoxyethyl moiety in constructing functionalized piperidine (B6355638) rings. researchgate.net The hydroxylamine (B1172632) functionality, in general, is crucial for creating fused heterocyclic systems containing N-N, N-O, or N-S bonds through tandem reactions like nucleophilic addition followed by electrophilic amination. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized Using this compound Derivatives

Starting Material/IntermediateResulting Heterocyclic SystemApplication/SignificanceReference
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acidComplex pharmaceutical intermediate google.com
1-(2-ethoxyethyl)piperidin-4-oneN-Substituted 4-imino- and 4-aminopiperidinesBuilding blocks for further synthesis researchgate.net
2-chloroazines and hydroxylamine-O-sulfonic acidFused heterocyclic rings (e.g., azacoronenes)Precursors for anticancer and antiviral agents researchgate.netacs.org

This compound and its hydrochloride salt are valuable precursors for creating more complex molecular building blocks and scaffolds used in medicinal chemistry and materials science. The ethoxyethyl group can impart desirable physicochemical properties, such as improved solubility and modified lipophilicity, to the resulting molecules.

In the field of antibiotic development, derivatives of this compound are used to modify the rifamycin (B1679328) scaffold, a core structure for a class of potent antibiotics. A key example involves the synthesis of rifamycin derivatives with novel anticholestatic activity. google.com In these syntheses, a related building block, 1-amino-4-(2-ethoxyethyl)-piperazine, is prepared and then reacted with the rifamycin S or SV core. google.com This piperazine (B1678402) derivative, carrying the characteristic ethoxyethyl group, is added to the 3-position of the rifamycin structure, demonstrating how this moiety can be incorporated to create new analogues with potentially improved therapeutic profiles. google.com While not a direct use of the hydroxylamine itself, it showcases the strategic importance of the O-(2-ethoxyethyl) fragment in modifying complex natural products.

The synthesis of functionalized piperidines is a significant area of medicinal chemistry, as the piperidine ring is a common motif in many drugs. This compound is directly implicated in the synthesis of such structures. As mentioned previously, it is a precursor to 1-(2-ethoxyethyl)piperidine-4-one, which can be elaborated into various substituted piperidines. researchgate.net

A more complex example is the synthesis of the pharmaceutical intermediate Bilastine, where a 1-(2-ethoxyethyl)-lH-benzimidazol-2-yl]-l-piperidinyl moiety is a central feature. google.com The process involves reacting 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-lH-benzo[d]imidazole with another molecular fragment to assemble the final complex structure. google.com This demonstrates the role of the O-(2-ethoxyethyl) group as an integral part of a sophisticated building block used in multi-step synthesis. General synthetic methods for piperidines often involve the cyclization of amino alcohols or the reaction of primary amines with diols, pathways where O-substituted hydroxylamines can be valuable precursors. organic-chemistry.org

The formation of amide bonds is one of the most fundamental reactions in organic synthesis. This compound is employed in the synthesis of specific amide structures, particularly N-alkoxyamides. A direct application is the reaction of N-isopropyl-O-(2-ethoxyethyl)-hydroxylamine with 2-acetoxyacetyl chloride to produce acetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide with a 77% yield. prepchem.com

This transformation highlights the nucleophilicity of the nitrogen atom in the hydroxylamine derivative. Furthermore, patent literature describes methods for introducing the N-(2-hydroxyethoxy)amide functional group into molecules by condensing a hydroxyl-protected O-ethylhydroxylamine with a carboxylic acid, followed by deprotection. google.com This strategy is useful for creating bioisosteres of carboxylic acids in drug design. For these reactions, protecting groups like tert-butyl are often used for the hydroxyl group on the ethylene (B1197577) glycol portion to prevent side reactions. google.comnih.gov

Table 2: Synthesis of N-Alkoxyamides

ReactantsProductYieldReference
N-isopropyl-O-(2-ethoxyethyl)-hydroxylamine, 2-acetoxyacetyl chloride, potassium carbonateacetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide77% prepchem.com
Hydroxyl-protected O-ethylhydroxylamine, Carboxylic acidN-(2-hydroxyethoxy)amide derivative (after deprotection)N/A google.com

Precursor for Advanced Building Blocks and Scaffolds

Functional Material Design and Polymer Chemistry

The unique reactivity of hydroxylamines, combined with the properties of the ethoxyethyl group, makes this compound and related structures promising candidates for the design of functional materials and polymers. Their ability to react with other functional groups allows for their incorporation into polymer backbones or as side chains, imparting specific properties such as stimuli-responsiveness.

Hydroxylamine derivatives are key components in "click" chemistry reactions used for polymer synthesis. mdpi.com For example, the amine-epoxy reaction, considered a "click" reaction, is used to synthesize poly(β-hydroxyl amine)s. mdpi.com This type of polymerization can be carried out in water at room temperature without a catalyst, making it a green and efficient process. mdpi.com Ethylene glycol-rich poly(β-hydroxyl amine)s have been synthesized that exhibit thermosensitive behavior, a desirable property for smart materials used in drug delivery and tissue engineering. researchgate.net

Furthermore, hydroxylamine moieties are used in the formation of hydrogels through bioorthogonal reactions like the potassium acyltrifluoroborate (KAT) ligation. ethz.ch In this process, multi-arm polyethylene (B3416737) glycols (PEGs) functionalized with hydroxylamine and potassium acyltrifluoroborate groups can be cross-linked to form hydrogels under physiological conditions. ethz.ch The incorporation of ethoxyethyl groups could further tune the amphiphilicity and thermal response of such materials. Hydroxylamine esters have also been investigated as initiators for controlled free-radical polymerization, a fundamental technique in polymer synthesis. epo.org

Introduction of Hydroxamic Acid Functionalities into Polymeric Systems

The incorporation of hydroxamic acid (-CONHOH) functionalities into polymers imparts valuable properties, most notably a strong ability to chelate a wide range of metal ions. rsc.org This has led to the development of functional polymers for applications such as ion-exchange resins, wastewater treatment, and biomedical systems that interact with metal-containing enzymes. rsc.orgresearchgate.net

Traditionally, the synthesis of poly(hydroxamic acid)s involves the post-polymerization modification of polymers containing precursor groups like esters or amides with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). nih.govgoogleapis.com However, this approach is often hampered by significant challenges. The reaction of polyamides with hydroxylamine can be inefficient, requiring harsh conditions that lead to incomplete conversion and undesirable side reactions. researchgate.net A notable side reaction is the formation of carboxylic acid groups due to neighboring group effects, resulting in a polymer with mixed functionalities rather than a pure poly(hydroxamic acid). researchgate.net

The use of O-substituted hydroxylamines, such as this compound, represents a more refined strategy to overcome these limitations. The "O-alkylation" protects the hydroxyl group, modulating the reagent's nucleophilicity and preventing certain side reactions. The ethoxyethyl group, in particular, can enhance the reagent's solubility in organic solvents used for polymer modification, promoting a more homogeneous reaction environment. Research into analogous systems has shown that introducing an ethylene glycol-based spacer facilitates the synthesis of functional hydroxamic acids in high yields by preventing undesirable electronic effects that can obstruct the key reaction. rsc.org

In a typical synthetic scheme, a precursor polymer containing reactive ester groups is treated with this compound. The nucleophilic attack of the hydroxylamine's nitrogen on the polymer's ester carbonyl group leads to the formation of the N-alkoxy hydroxamic acid linkage along the polymer backbone. This method provides a cleaner route to well-defined hydroxamic acid-functionalized polymers with a higher degree of functionalization and fewer impurities compared to methods using unprotected hydroxylamine.

Table 1: Comparison of Reagents for Polymer Functionalization with Hydroxamic Acid

Feature Traditional Method (Hydroxylamine HCl) Advanced Method (this compound)
Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) This compound
Reaction Conditions Often requires harsh basic conditions. googleapis.com Typically milder reaction conditions.
Conversion Rate Frequently incomplete, leading to residual precursor groups. researchgate.net Higher conversion rates achievable due to improved solubility and reactivity.
Side Products Prone to forming carboxylic acid and other side products. researchgate.net Minimized side reactions, leading to a purer final product.

| Product Purity | Lower, often resulting in copolymers with mixed functionalities. | Higher, allowing for polymers with well-defined hydroxamic acid groups. |

Fabrication of Hydrogels via Bioorthogonal Ligation Chemistries

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used as scaffolds in biomedical applications like tissue engineering and 3D cell culture due to their tissue-like properties. qut.edu.auresearchgate.net The formation of these networks requires a crosslinking chemistry that is efficient, controllable, and, crucially, biocompatible if performed in the presence of living cells. Bioorthogonal chemistry, which involves reactions that occur in biological systems without interfering with native biochemical processes, is ideal for this purpose. researchgate.netnih.gov

Oxime ligation, the reaction between an alkoxyamine (-ONH₂) and a carbonyl group (an aldehyde or ketone), is a prominent bioorthogonal "click" reaction used for hydrogel fabrication. rsc.orgnih.gov This reaction is highly specific, proceeds efficiently under physiological conditions (aqueous environment, neutral pH), and produces only water as a benign byproduct. rsc.org this compound serves as a key building block in this chemistry, providing the reactive alkoxyamine functionality.

The general strategy for hydrogel formation involves mixing two multifunctional polymer precursors: one functionalized with aldehyde or ketone groups and another with alkoxyamine groups. This compound can be used to create the latter. For instance, a multi-arm poly(ethylene glycol) (PEG) core can be functionalized with this compound at its termini. When this alkoxyamine-functionalized PEG is mixed with an aldehyde-functionalized PEG, a rapid reaction ensues, forming stable oxime bonds that act as crosslinks, leading to the formation of a hydrogel network. nih.govresearchgate.net

The kinetics of this gelation process can be precisely tuned by adjusting precursor concentrations, pH (the reaction is fastest under mildly acidic conditions), and the use of a nucleophilic catalyst like aniline. nih.gov Furthermore, this chemistry enables advanced applications where gelation is controlled in space and time. By using a "caged" alkoxyamine that is liberated only upon exposure to a specific stimulus like light, researchers can create hydrogels with complex, user-defined patterns, which is essential for mimicking the intricate architecture of natural tissues. nih.govpnas.orgresearchgate.net The fundamental reaction, however, relies on the simple and robust condensation of an alkoxyamine, such as this compound, with an aldehyde.

Table 2: Research Findings on Oxime Ligation for Hydrogel Fabrication

Research Focus Precursor 1 Precursor 2 Key Findings & Advantages Citations
Spatiotemporal Control Multi-arm PEG with photocaged alkoxyamines Multi-arm PEG with benzaldehydes Gelation is triggered by UV light, allowing for spatial and temporal control over hydrogel formation and properties. High cell viability is maintained. nih.govresearchgate.net
Self-Healing Materials Keto-functional copolymers (P(DMA-stat-DAA)) Difunctional alkoxyamines The dynamic and reversible nature of the oxime crosslinks under acidic conditions allows the hydrogel to self-heal after being damaged. rsc.org
Red Light Initiation Furan-modified polymers (in situ aldehyde generation) Hydroxylamine-functionalized polymers Red light penetrates tissue more effectively, enabling the initiation of gelation transdermally for in vivo applications. qut.edu.au

| Protein Immobilization | Protein-based hydrogels modified with photocaged alkoxyamines | Aldehyde-modified bioactive proteins | Covalent immobilization of proteins in specific patterns within a hydrogel to guide cell behavior in 3D. | pnas.org |

Computational and Theoretical Chemistry Studies of O 2 Ethoxyethyl Hydroxylamine

Quantum Chemical Investigations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For O-(2-ethoxyethyl)hydroxylamine, DFT can be employed to explore its fundamental chemical characteristics.

DFT calculations are instrumental in predicting how this compound will behave in chemical reactions. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

While specific DFT reactivity studies on this compound are not widely published, the methodology is well-established. For example, DFT has been used to examine the reactivation mechanism of tabun-conjugated acetylcholinesterase by hydroxylamine (B1172632) derivatives, highlighting the role of nucleophilicity in the process. nih.gov Similar calculations for this compound would involve mapping the electrostatic potential to visualize electron-rich and electron-poor regions, thereby predicting its interaction with other reagents. The presence of lone pairs on the nitrogen and oxygen atoms makes it a potent nucleophile, a property that can be quantified through DFT calculations. nih.gov

Table 1: Computed Properties of this compound This table includes properties calculated using computational methods and provided by PubChem.

PropertyValueSource
Molecular Weight105.14 g/mol Computed by PubChem 2.1
XLogP3-0.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count4Computed by Cactvs 3.4.6.11
Polar Surface Area32.9 ŲComputed by Cactvs 3.4.6.11
Exact Mass105.078978594 DaComputed by PubChem 2.1

This is an interactive table. Click on the headers to sort.

Understanding the mechanism of a chemical reaction requires identifying the intermediate steps and the high-energy transition states that connect them. DFT is a powerful tool for mapping these reaction pathways. For this compound, this could involve modeling its reaction with carbonyl compounds to form oximes, a characteristic reaction of hydroxylamines.

Computational studies on related systems, such as Cope-type hydroaminations, demonstrate that these reactions proceed through a concerted, 5-membered cyclic transition state. researchgate.net DFT calculations can precisely model the geometry and energy of such transition states, providing critical information about the reaction kinetics. researchgate.net By calculating the energy barriers for different potential pathways, researchers can determine the most likely mechanism. researchgate.netscispace.com For instance, DFT studies on the decomposition of hydroxylamine over catalysts have been used to compare the kinetics of various reaction paths. researchgate.net

A molecule's electronic structure dictates its physical and chemical properties. DFT calculations provide a detailed picture of how electrons are distributed within this compound. This includes calculating atomic charges, bond orders, and dipole moments, which together determine the molecule's polarity and intermolecular interactions.

Studies on other functional molecules have shown that DFT, often using functionals like B3LYP, can accurately predict molecular geometries and the energetics of complex formation. acs.orgresearchgate.net Energetic considerations are crucial for understanding reaction thermodynamics. DFT can be used to calculate the heats of formation and reaction energies, predicting whether a reaction will be exothermic or endothermic. researchgate.net For this compound, this would allow for a comparison of the stability of different conformers (spatial arrangements of the atoms) that arise from the rotation around its single bonds.

Molecular Dynamics and Modeling Approaches

While DFT is excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a molecule dissolved in a solvent.

MD simulations can model how this compound interacts with solvent molecules and other reactants in a complex reaction mixture. theochem.nl These simulations track the positions and velocities of every atom in the system over time, governed by a force field that describes the inter- and intramolecular forces.

For this compound, an MD simulation in an aqueous environment would reveal the structure of its hydration shell and the nature of the hydrogen bonds formed between its ether and hydroxylamine groups and surrounding water molecules. researchgate.net Such simulations have been performed on structurally related molecules, such as 2'-O-(2-methoxyethyl)-modified nucleic acids, to understand how flexible side chains behave in solution. nih.gov This knowledge is vital for understanding how the solvent influences reactivity and for designing optimal reaction conditions.

Computational Design and Optimization of Synthetic Processes

Computational chemistry is increasingly used not just to understand existing chemical processes but also to design new ones. acs.org Theoretical methods can screen potential synthetic routes, predict yields, and identify optimal catalysts, thereby reducing the need for extensive and costly trial-and-error experimentation.

For this compound, computational tools could be used to improve its synthesis. General methods for hydroxylamine synthesis include the alkylation of N-hydroxy compounds followed by hydrolysis or hydrazinolysis. google.comtandfonline.com DFT calculations could be employed to compare the energy barriers of different synthetic strategies, such as those starting from various ethylene (B1197577) glycol derivatives. caltech.edu Furthermore, computational approaches can aid in the design of catalysts for specific reactions, as has been demonstrated in various fields of organic synthesis. colab.ws By modeling the interaction between reactants and a potential catalyst, it is possible to predict the catalyst's efficiency and selectivity, paving the way for more sustainable and efficient chemical production. acs.org

Advanced Analytical Techniques for O 2 Ethoxyethyl Hydroxylamine Research

Spectroscopic Methods for Structural and Mechanistic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of O-(2-ethoxyethyl)hydroxylamine and for probing the mechanisms of its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. In the ¹H NMR spectrum of the hydrochloride salt in D₂O, the ethoxy group's protons typically appear as a triplet for the methyl group (CH₃) around δ 1.20 and a multiplet for the methylene (B1212753) group (–O–CH₂–) around δ 3.55. The protons of the methylene groups adjacent to the oxygen and nitrogen atoms of the hydroxylamine (B1172632) moiety also produce characteristic signals. Changes in the chemical shifts and the disappearance of specific resonances in ¹H and ¹³C NMR spectra can confirm structural modifications, such as the removal of protecting groups during synthesis. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound hydrochloride, characteristic absorption bands include N-H stretching vibrations, which are typically observed in the region of 3350-3250 cm⁻¹. The presence of C-O and N-O stretching vibrations further confirms the compound's structure. In studies of related hydroxylamine derivatives, the disappearance of carbonyl absorbances and the appearance of N-H stretches have been used to confirm reaction completion. researchgate.net The broad O-H stretching band, characteristic of alcohols, is notably different from the sharper N-H stretches, aiding in the differentiation of functional groups. vscht.czlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer insights into the molecule's structure. In studies of complex organic mixtures, derivatization with reagents like this compound can enhance the sensitivity of detection by techniques such as chemical ionization mass spectrometry. tandfonline.com

Table 1: Spectroscopic Data for this compound Hydrochloride

Spectroscopic TechniqueCharacteristic Signals/BandsReference
¹H NMR (in D₂O)δ 1.20 (t, 3H, CH₃), δ 3.55 (m, 4H, –O–CH₂–)
IR (KBr)3350, 3250 cm⁻¹ (ν N-H)
HRMSCalculated Mass: 153.6 g/mol

In-situ Reaction Monitoring Methodologies

The ability to monitor chemical reactions in real-time is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. In-situ spectroscopic techniques are particularly well-suited for studying reactions involving this compound.

Real-Time Spectroscopic Monitoring

Techniques such as in-situ IR and Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. americanpharmaceuticalreview.com This is especially advantageous for reactions involving unstable species or those with critical endpoints. americanpharmaceuticalreview.com For instance, in reactions where this compound is a reactant, the disappearance of its characteristic IR bands can be monitored to determine the reaction rate. americanpharmaceuticalreview.com Similarly, the appearance of new bands corresponding to the products can provide information about the reaction pathway. nih.gov

Kinetic Analysis using Mass Spectrometry

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful method for the direct and quantitative monitoring of catalytic organic reactions, even under heterogeneous conditions. nih.govrsc.org This technique can overcome issues associated with traditional analytical methods, such as light scattering. nih.govrsc.org By using an isotopically labeled internal standard, DART-MS can be employed for kinetic analysis, revealing the rate dependencies on different reaction components. nih.gov This approach could be applied to study the kinetics of reactions involving this compound, providing valuable mechanistic insights. nih.gov

Potentiometric Monitoring

For reactions involving changes in ion concentrations, potentiometric monitoring with ion-selective electrodes (ISEs) offers a real-time method for tracking reaction progress. mdpi.com For example, in the reduction of tetrachloroaurate(III) by hydroxylamine, the change in the concentration of the tetrachloroaurate(III) ion can be continuously monitored. This allows for the determination of reaction kinetics and the elucidation of the reaction mechanism. mdpi.com

Table 2: In-situ Methodologies for Reaction Monitoring

MethodologyPrincipleApplication in Hydroxylamine ResearchReference
In-situ IR/Raman SpectroscopyReal-time measurement of vibrational spectra to track changes in functional groups.Monitoring the consumption of hydroxylamine and the formation of products in real-time. americanpharmaceuticalreview.comnih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS)Direct ionization of samples for rapid mass analysis, allowing for quantitative kinetic studies.Mechanistic studies of catalytic reactions involving hydroxylamine derivatives. nih.govrsc.org
Potentiometric MonitoringUse of ion-selective electrodes to measure changes in the concentration of specific ions in solution.Kinetic analysis of redox reactions where hydroxylamine acts as a reducing agent. mdpi.com

Environmental Chemical Transformations and Degradation Research

Investigation of Chemical Degradation Pathways in Environmental Contexts

The chemical degradation of a substance in the environment, occurring without the involvement of biological organisms, is known as abiotic degradation. The primary pathways for the abiotic degradation of organic chemicals are hydrolysis, photolysis, and oxidation. The susceptibility of O-(2-ethoxyethyl)hydroxylamine to these processes is dictated by its functional groups: an ether linkage (-O-), and a hydroxylamine (B1172632) group (-NH-OH).

Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. In environmental settings, this process can be influenced by pH. Under acidic or basic conditions, the ether bond could break, leading to the formation of ethanol (B145695) and 2-(hydroxylamino)ethanol. However, ether linkages are generally stable under neutral pH conditions. The hydroxylamine group itself can also undergo hydrolysis.

Photolysis: Direct photolysis involves the degradation of a chemical by direct absorption of sunlight. The potential for this compound to undergo photolysis depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm). Without specific absorption data, it is difficult to predict the significance of this pathway. Indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation of the compound, could also play a role.

Oxidation: In the atmosphere, organic compounds can be degraded by reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The ether and amine functionalities of this compound are likely points of attack by hydroxyl radicals, leading to a cascade of reactions that could break down the molecule into smaller, more oxidized fragments.

Illustrative Abiotic Degradation Pathways of this compound

Degradation PathwayProposed ReactantsPotential Degradation ProductsEnvironmental Compartment
Hydrolysis (Acid/Base Catalyzed)This compound, H₂OEthanol, 2-(Hydroxylamino)ethanolWater, Soil
Oxidation (Atmospheric)This compound, •OHEthoxyacetaldehyde, GlycolaldehydeAtmosphere

Note: The degradation products listed are hypothetical and based on general chemical principles due to the absence of specific experimental data for this compound.

Studies on Biodegradation Mechanisms and Environmental Fate

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemicals from the environment. The biodegradability of a compound like this compound would depend on the ability of microbial enzymes to recognize and metabolize it.

The presence of an ether linkage can sometimes confer resistance to biodegradation. However, many microorganisms have evolved pathways to cleave ether bonds. A common mechanism is initiated by monooxygenase or dioxygenase enzymes, which would hydroxylate the carbon atom adjacent to the ether oxygen. This would be followed by cleavage of the ether bond.

The hydroxylamine group could also be a target for microbial enzymes. It could be oxidized or reduced, leading to different transformation products. For instance, oxidation could lead to the formation of a nitroso compound, while reduction could yield an amine.

The ultimate fate of this compound in the environment would be its complete mineralization by microorganisms to carbon dioxide, water, and inorganic nitrogen. However, the rate and extent of this process are unknown without specific studies. The persistence of the compound and its potential to form more stable and potentially toxic transformation products are key questions that can only be answered through dedicated research.

Potential Microbial Degradation Steps for this compound

StepEnzymatic ActionPotential Intermediate/Product
1Ether cleavage (e.g., by monooxygenase)Ethanol and 2-(hydroxylamino)ethanol
2Oxidation of hydroxylamine2-Ethoxy-N-nitrosoethane
3Reduction of hydroxylamine2-Ethoxyethanamine
4Further metabolism of intermediatesSmaller organic acids, CO₂, H₂O, NH₃

Note: This table presents plausible biodegradation steps. The actual metabolic pathway utilized by microorganisms, if any, would require experimental verification.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Strategies

While established methods for the synthesis of O-substituted hydroxylamines exist, the pursuit of more efficient, economical, and sustainable strategies remains a critical research focus. Future work in this area will likely concentrate on overcoming the limitations of current multi-step procedures which can involve harsh reagents or produce significant waste. organic-chemistry.org

Key research directions include:

Green Chemistry Approaches: Future syntheses will increasingly prioritize the use of environmentally benign solvents, reduce energy consumption, and utilize catalysts that are recyclable and non-toxic. researchgate.net For instance, developing catalytic systems that avoid the use of polluting by-products is a significant goal. researchgate.net

Direct Synthesis from Alcohols: Refining methods for the direct conversion of 2-ethoxyethanol to O-(2-ethoxyethyl)hydroxylamine represents a more atom-economical approach. organic-chemistry.org This could involve improving the O-alkylation of N-protected hydroxylamine (B1172632) derivatives with the corresponding alcohol mesylates, followed by efficient deprotection steps. organic-chemistry.org

Synthetic StrategyDescriptionPotential Advantages
Improved Two-Step Process O-alkylation of a protected N-hydroxy compound (e.g., tert-butyl N-hydroxycarbamate) with a 2-ethoxyethyl derivative, followed by acidic N-deprotection. organic-chemistry.orgGood overall yields, avoids hazardous reagents like hydrazine. organic-chemistry.org
One-Pot Sequential Synthesis Combines O-alkylation and N-deprotection steps in a single reaction vessel without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, chemo- and regioselectivity. researchgate.net
Catalyst-Free Difunctionalization Direct reaction of activated hydroxylamine derivatives with olefins to introduce multiple functional groups in one step. chemrxiv.orgHigh atom economy, mild reaction conditions, avoids metal catalysts. chemrxiv.org

Expanding the Scope of Catalytic Transformations

Catalysis offers a powerful tool for enhancing the reactivity and selectivity of transformations involving this compound. Future research will likely focus on designing novel catalytic systems to expand its utility in organic synthesis.

Asymmetric Catalysis: A significant area of opportunity lies in the development of enantioselective catalytic reductions of oxime ethers derived from this compound. nih.gov The use of earth-abundant metal catalysts, such as nickel, for asymmetric hydrogenation could provide chiral N,O-disubstituted hydroxylamines, which are valuable building blocks in medicinal chemistry. nih.gov

Palladium-Catalyzed Reactions: Expanding the scope of palladium-catalyzed reactions, such as O-allylic substitution or O-arylation, could enable the synthesis of a wider range of complex molecules. organic-chemistry.orgmdpi.com These methods allow for the formation of C-O bonds under relatively mild conditions. organic-chemistry.org

Electrophilic Amination: O-substituted hydroxylamines can serve as potent electrophilic aminating agents. rsc.org Future research could explore new catalytic systems that facilitate the transfer of the amino group from this compound to various nucleophiles, providing direct routes to complex amines, N-heterocycles, and other nitrogen-containing compounds. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating discovery and optimization. researchgate.net For a specialized compound like this compound, these computational tools can be particularly impactful.

Reaction Optimization: ML algorithms can rapidly identify optimal reaction conditions (e.g., temperature, solvent, catalyst) by analyzing data from a minimal number of initial experiments. duke.eduresearchgate.net This data-driven approach can significantly reduce the time and resources required to maximize the yield and purity of synthetic routes to this compound and its derivatives. beilstein-journals.orgacs.org Active learning strategies are particularly promising for low-data scenarios, which is often the case for developing new transformations. duke.edunih.gov

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel and more efficient synthetic pathways that may not be obvious to human chemists. researchgate.netnih.gov By training on vast reaction databases, these models can identify new disconnections and suggest alternative starting materials, leading to more innovative and practical syntheses. beilstein-journals.org

Predictive Chemistry: Machine learning models can predict the outcomes of unknown reactions, including potential yields and side products. researchgate.netnih.gov This predictive capability allows researchers to prioritize experiments that are most likely to succeed, thereby streamlining the research and development process. researchgate.net

AI/ML ApplicationDescriptionImpact on Synthesis of this compound
Reaction Condition Optimization Algorithms iteratively suggest new experiments based on past results to find the best conditions for yield and selectivity. duke.edubeilstein-journals.orgFaster development of high-yielding synthetic protocols; reduced experimental cost. nih.gov
Retrosynthetic Planning AI programs analyze a target molecule and propose potential synthetic routes by working backward from the product. researchgate.netnih.govDiscovery of novel, more efficient, or more sustainable synthetic routes.
Forward Reaction Prediction Models predict the likely products and yields of a given set of reactants and conditions before the experiment is run. nih.govPrioritization of promising reactions; validation of routes suggested by retrosynthesis tools. beilstein-journals.org

Emerging Applications in Advanced Materials and Chemical Biology

The unique structural features of this compound, specifically its alkoxyamine functionality, position it as a valuable component in the development of next-generation materials and biological tools. chimia.chresearchgate.net

Polymer Chemistry: As an alkoxyamine, it can function as an initiator or controller in nitroxide-mediated polymerization (NMP), a type of "living" free radical polymerization. cmu.edursc.org This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The ethoxyethyl group may confer desirable properties, such as improved solubility or thermal stability, to the resulting polymers.

Smart Materials: The reversible cleavage of the C-ON bond in alkoxyamines can be exploited to create dynamic or "smart" materials. rsc.org Research into incorporating this compound into polymer networks could lead to the development of self-healing materials, where broken bonds can reform under specific stimuli like heat. rsc.org

Chemical Biology and Bioconjugation: The hydroxylamine moiety is a versatile functional group for bioconjugation, readily reacting with aldehydes and ketones on biomolecules to form stable oxime linkages. acs.org This makes this compound a promising linker for attaching polymers, drugs, or imaging agents to proteins and other biological targets.

Theranostic Agents: A frontier application for alkoxyamines is in the field of theranostics, which combines therapy and diagnostics. nih.gov The controlled homolysis of the alkoxyamine can release a cytotoxic alkyl radical (for therapy) and a stable nitroxide radical that can be used for imaging purposes (for diagnostics). rsc.orgnih.gov The specific structure of this compound could be tuned to control its activation and release properties for targeted cancer therapy. nih.gov

Q & A

Q. Table 1: Representative Synthetic Protocols

MethodReagents/ConditionsYield (%)Key Challenges
Reductive AminationBenzaldehyde, H₂/Pd-C, EtOH, 25°C~65Competing N- vs O-alkylation
O-Alkylation2-Ethoxyethyl bromide, K₂CO₃, DMF~50Purification of polar byproducts

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • GC-MS with Derivatization : Derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) enhances detection of hydroxylamine derivatives by improving volatility and ionization efficiency .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., N–H⋯O motifs) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies ethoxyethyl substituents and hydroxylamine proton environments. 2D NOESY can confirm spatial proximity of functional groups .

Advanced: How does the ethoxyethyl group influence reactivity compared to other hydroxylamine derivatives?

Methodological Answer:
The ethoxyethyl group introduces steric hindrance and electron-donating effects, altering nucleophilicity and reaction pathways:

  • Steric Effects : Bulky substituents favor N-acylation over O-acylation in reactions with electrophiles (e.g., acyl chlorides) .
  • Electronic Effects : The ethoxy group stabilizes transition states via hydrogen bonding, as seen in dual bifunctional catalysis mechanisms where both oxygen and nitrogen participate in proton transfer .
  • Comparative Reactivity : Compared to O-methyl or O-cyclobutylmethyl analogs, the ethoxyethyl group reduces hydrolysis susceptibility due to enhanced steric protection .

Q. Table 2: Reactivity Comparison with Analogues

DerivativePreferred Reaction PathwayDG‡ (kcal/mol)Stability in Aqueous Media
O-MethylO-Acylation20.3Low
O-CyclobutylmethylN-Acylation17.4Moderate
O-(2-Ethoxyethyl)N-Acylation18.6High

Advanced: What mechanistic insights explain O- vs N-acylation selectivity in reactions involving this compound?

Methodological Answer:
Dual bifunctional catalysis pathways dominate:

  • O-Acylation Pathway : The hydroxylamine oxygen acts as a proton donor to the carbonyl group, while the nitrogen abstracts a proton from the attacking nucleophile. This pathway has a higher activation barrier (ΔG‡ ≈ 18.6 kcal/mol) .
  • N-Acylation Pathway : The nitrogen center directly attacks the electrophile, with stabilization from ethoxyethyl group hydrogen bonding. This pathway is kinetically favored (ΔG‡ ≈ 17.4 kcal/mol) .
    Contradictions between experimental product ratios and theoretical predictions suggest competing solvent-assisted mechanisms or intermediate stabilization by NH₃O isomers .

Advanced: How can researchers resolve contradictions between experimental and computational data for reactions involving this compound?

Methodological Answer:

  • Re-evaluate Solvent Effects : Computational models often assume aqueous conditions, but experimental solvents (e.g., DMF, THF) may stabilize intermediates differently. Incorporate explicit solvent models or COSMO-RS calculations .
  • Isomer-Specific Analysis : Investigate NH₃O vs NH₂OH isomer participation using isotopic labeling (¹⁵N NMR) or kinetic isotope effects .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility of intermediates, which static DFT models may overlook .

Advanced: What are the emerging applications of this compound in bioactive molecule synthesis?

Methodological Answer:

  • Enzyme Inhibitors : Acts as a building block for N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which inhibit bacterial nicotinamide phosphoribosyltransferase (NAMPT) .
  • Radical Traps : The hydroxylamine group quenches reactive oxygen species (ROS) in biochemical assays, enabling mechanistic studies of oxidative stress .
  • Peptide Modification : Used to introduce stable nitroxide spin labels for EPR studies of protein dynamics .

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Reactant of Route 1
O-(2-ethoxyethyl)hydroxylamine
Reactant of Route 2
O-(2-ethoxyethyl)hydroxylamine

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